6-Phenoxynicotinoyl Chloride: A Core Technical Guide for Researchers
6-Phenoxynicotinoyl Chloride: A Core Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the basic properties, synthesis, and potential applications of 6-Phenoxynicotinoyl Chloride, a key intermediate in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.
Core Chemical and Physical Properties
6-Phenoxynicotinoyl Chloride is a reactive acyl chloride derivative of nicotinic acid, characterized by a phenoxy group at the 6-position of the pyridine ring. Its structure makes it a valuable building block for the synthesis of a variety of complex organic molecules.
| Property | Value | Reference(s) |
| CAS Number | 51362-51-7 | [1][2] |
| Molecular Formula | C₁₂H₈ClNO₂ | [1] |
| Molecular Weight | 233.65 g/mol | [1] |
| Physical Form | Solid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Synthesis of 6-Phenoxynicotinoyl Chloride
The synthesis of 6-Phenoxynicotinoyl Chloride is typically achieved in a two-step process, beginning with the formation of its carboxylic acid precursor, 6-phenoxynicotinic acid, followed by conversion to the final acyl chloride.
Step 1: Synthesis of 6-Phenoxynicotinic Acid via Ullmann Condensation
The formation of the ether linkage in 6-phenoxynicotinic acid is accomplished through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction joins an aryl halide, in this case, 6-chloronicotinic acid, with a phenol.
Experimental Protocol:
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Reactants: 6-chloronicotinic acid, phenol, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).
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Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Procedure:
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To a reaction vessel, add 6-chloronicotinic acid, phenol, potassium carbonate, and the copper(I) iodide/ligand catalyst system.
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Add the solvent and heat the mixture to a temperature typically ranging from 120 to 160 °C.
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The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is then subjected to an aqueous workup, typically involving acidification to precipitate the carboxylic acid product.
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The crude 6-phenoxynicotinic acid is then purified by recrystallization or column chromatography.
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Step 2: Conversion to 6-Phenoxynicotinoyl Chloride
The carboxylic acid is then converted to the more reactive acyl chloride. A standard and effective method for this transformation is the use of thionyl chloride.
Experimental Protocol:
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Reactants: 6-phenoxynicotinic acid and thionyl chloride (SOCl₂). A catalytic amount of DMF is often used.
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Solvent: An inert solvent such as dichloromethane (DCM) or toluene.
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Procedure:
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Suspend 6-phenoxynicotinic acid in the inert solvent.
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Add a catalytic amount of DMF.
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Slowly add thionyl chloride to the suspension at room temperature.
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The reaction mixture is then heated to reflux until the evolution of gas ceases and the reaction is complete (monitored by TLC or the disappearance of the solid starting material).
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The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-Phenoxynicotinoyl Chloride.
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The product can be used in the next step without further purification or can be purified by distillation or recrystallization if necessary.
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Applications in Drug Development
6-Phenoxynicotinoyl Chloride is a critical intermediate in the synthesis of biologically active molecules, particularly in the development of modulators for important drug targets such as G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.
Intermediate for TGR5 Agonists
Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Derivatives of phenoxynicotinamides have been identified as potent TGR5 agonists.[3][4][5] 6-Phenoxynicotinoyl Chloride serves as a key building block for the synthesis of these compounds by reacting with various amines to form the corresponding amides.
Intermediate for TRPV1 Antagonists
Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation. Antagonists of TRPV1 are being investigated as potential analgesics.[6][7][8] 6-Phenylnicotinamide derivatives have shown potent TRPV1 antagonist activity.[6][9] While the phenoxy linkage is different from a direct phenyl linkage, the underlying nicotinamide scaffold is the same, highlighting the importance of nicotinoyl chloride derivatives in the synthesis of such antagonists.
References
- 1. scbt.com [scbt.com]
- 2. 51362-51-7|6-Phenoxynicotinoyl chloride|BLD Pharm [bldpharm.com]
- 3. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 2-aryl-3-aminomethylquinolines as agonists of the bile acid receptor TGR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
